

Application Notes and Protocols for Cellular Assays to Measure IRAK4 Degradation

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Compound of Interest

Compound Name: PROTAC IRAK4 ligand-1

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These application notes provide a detailed overview and protocols for various cellular assays designed to quantify the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.^{[1][2][3]} The development of molecules that induce the degradation of IRAK4, such as Proteolysis Targeting Chimeras (PROTACs), has created a need for robust and reliable methods to measure the loss of the IRAK4 protein in a cellular context.^{[3][4]}

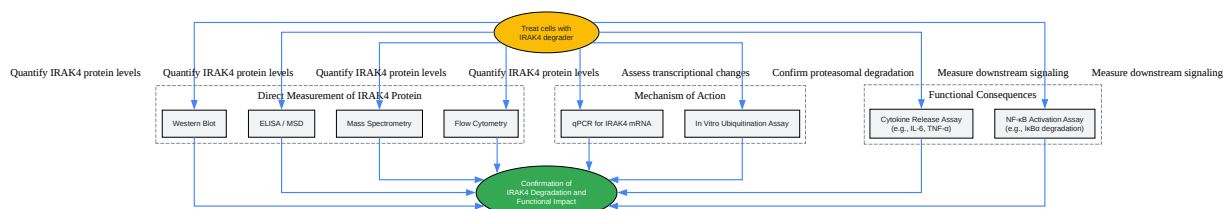
IRAK4 Signaling Pathway

IRAK4 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.^{[1][5]} Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.^{[1][2][3]} Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF- κ B and the subsequent production of pro-inflammatory cytokines.^{[1][2][5]}

Caption: Simplified IRAK4 Signaling Pathway.

Orthogonal Validation Workflow for IRAK4 Degradation

A comprehensive validation of IRAK4 degradation involves multiple orthogonal methods to ensure that the observed decrease in IRAK4 protein is a direct result of degradation and leads to the expected functional outcomes.



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